molecular formula C14H17NO3 B1340227 tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate CAS No. 220499-12-7

tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate

Cat. No.: B1340227
CAS No.: 220499-12-7
M. Wt: 247.29 g/mol
InChI Key: XHSQCCTUAQIQMS-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Research

Research on synthetic phenolic antioxidants, which share some structural similarities with tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate, highlights their widespread use in various industrial and commercial products to retard oxidative reactions and prolong product shelf life. These studies provide insights into the environmental occurrence, human exposure, and toxicity of such compounds, suggesting potential research angles for this compound in understanding its behavior and impact in similar contexts (Liu & Mabury, 2020).

Environmental Science and Biodegradation

Research on the decomposition and biodegradation of organic compounds, such as methyl tert-butyl ether (MTBE) and tert-butyl alcohol, in environmental settings suggests a related area of application for this compound. These studies explore the mechanisms and efficiency of microbial degradation and the fate of these compounds in soil and groundwater, indicating the potential for exploring the environmental fate and biodegradability of this compound (Hsieh et al., 2011).

Organic Synthesis and Catalysis

The role of certain tert-butyl compounds in organic synthesis, particularly as intermediates in the synthesis of complex molecules, is well-documented. This suggests potential research applications for this compound in the development of new synthetic routes, catalysis, and the production of pharmaceuticals and fine chemicals. Research on similar compounds has explored their use in synthesizing drugs and other value-added chemicals, indicating a likely area of application for this compound in facilitating or improving synthetic processes (Mi, 2015).

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-7-11-10(9-16)5-4-6-12(11)15/h4-8,16H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSQCCTUAQIQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478577
Record name tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220499-12-7
Record name 1,1-Dimethylethyl 4-(hydroxymethyl)-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220499-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Hydroxymethyl-indole-1-carboxylic acid tert-butyl ester was synthesized by a procedure similar to 6-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester from starting material 4-formyl-indole-1-carboxylic acid tert-butyl ester to yield the product as a clear viscous oil (0.91 g, 78%). LC-MS (ES) calculated for C14H17NO3, 247.1; found m/z 246 [M+H]+.
Quantity
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Reaction Step One
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Yield
78%

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